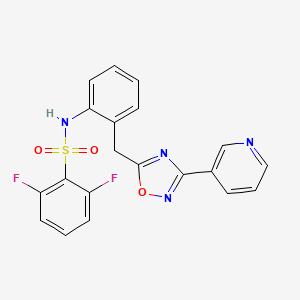
2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure of “2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” is not provided in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other characteristics. Unfortunately, the specific physical and chemical properties of “2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” are not detailed in the available literature .Scientific Research Applications
Antimicrobial and Anti-HIV Activity
Compounds bearing the benzenesulfonamide moiety, particularly those with 1,3,4-oxadiazole groups, have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These studies reveal the potential of such molecules in the development of new treatments against infectious diseases (R. Iqbal et al., 2006).
Anti-Inflammatory, Analgesic, and Anticancer Properties
Research on derivatives of celecoxib, a well-known sulfonamide, has demonstrated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the therapeutic versatility of sulfonamide derivatives in treating a wide range of conditions, including cancer and viral infections (Ş. Küçükgüzel et al., 2013).
PI3K Inhibitors for Idiopathic Pulmonary Fibrosis
Phosphatidylinositol 3-kinase (PI3K) inhibitors, structurally similar to the compound , have been proposed for the treatment of idiopathic pulmonary fibrosis and cough. This application highlights the compound's potential role in respiratory disease management (P. Norman, 2014).
Antileishmania Activity
The structural conformation of sulfonamide derivatives has been studied in relation to their activity against Leishmania parasites. Understanding these molecular conformations could aid in designing more effective antiparasitic treatments (J. C. Borges et al., 2014).
Carbonic Anhydrase Inhibition
Several sulfonamide-based compounds have been investigated for their ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, showcasing the broad therapeutic potential of sulfonamide derivatives (H. Gul et al., 2016).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” is not detailed in the available literature .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, the specific safety and hazards of “2,6-difluoro-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzenesulfonamide” are not detailed in the available literature .
properties
IUPAC Name |
2,6-difluoro-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O3S/c21-15-7-3-8-16(22)19(15)30(27,28)26-17-9-2-1-5-13(17)11-18-24-20(25-29-18)14-6-4-10-23-12-14/h1-10,12,26H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSUHPOTITBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)

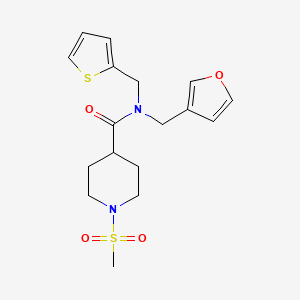
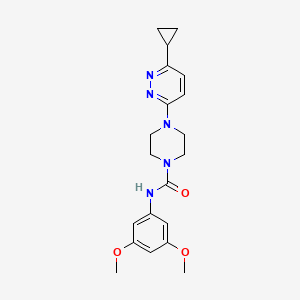
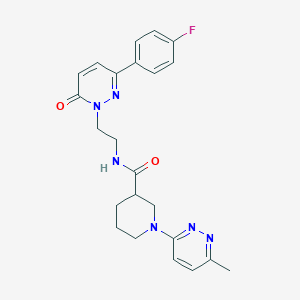
![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-3,4-dimethoxybenzamide](/img/structure/B2541878.png)
![methyl 4-[(1E)-tridec-1-en-1-yl]benzoate](/img/structure/B2541881.png)
![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)
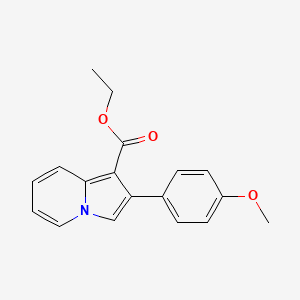
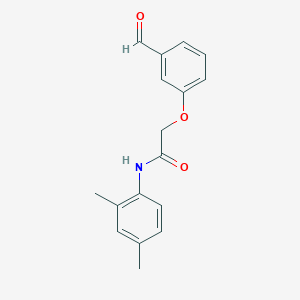
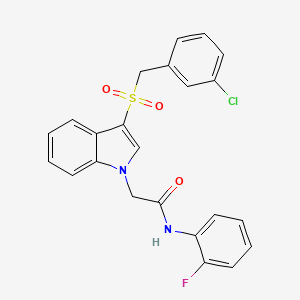

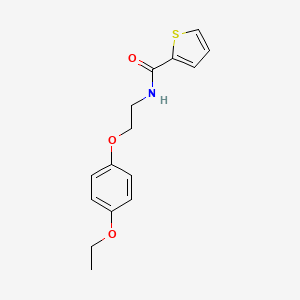
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)